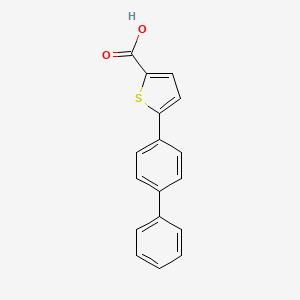

5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid

Vue d'ensemble

Description

5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C17H12O2S. It is known for its unique structure, which combines a biphenyl group with a thiophene ring and a carboxylic acid functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The biphenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated biphenyl-thiophene derivatives and various substituted thiophenes.

Applications De Recherche Scientifique

Organic Electronics

Organic Semiconductors

5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid is utilized as a building block in the synthesis of organic semiconductors. Its thiophene moiety contributes to the compound's ability to facilitate charge transport, making it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The biphenyl group enhances the planarity and π-conjugation of the molecule, which is critical for efficient charge mobility.

Case Study: Organic Photovoltaics

In a study published in Advanced Materials, researchers synthesized a series of thiophene-based polymers incorporating this compound. These polymers demonstrated improved power conversion efficiencies in OPVs due to enhanced light absorption and charge transport properties .

Materials Science

Liquid Crystals

The compound serves as an important precursor for liquid crystal materials. Its structural features allow for the formation of liquid crystalline phases that are essential for display technologies. The incorporation of this compound into liquid crystal formulations has been shown to improve thermal stability and electro-optical performance.

Table: Properties of Liquid Crystals Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Electro-optical Response | Enhanced |

| Phase Transition | Smectic A phase |

Medicinal Chemistry

Pharmacological Applications

this compound has been explored for its potential pharmacological activities. Compounds derived from this structure have shown promise as anti-cancer agents due to their ability to inhibit key signaling pathways involved in tumor growth.

Case Study: Anticancer Activity

Research published in the Journal of Medicinal Chemistry indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Biochemical Research

Biochemical Probes

This compound is also employed in biochemistry as a biochemical probe for studying protein interactions and cellular processes. Its carboxylic acid functionality allows for conjugation with other biomolecules, facilitating the investigation of complex biological systems.

Table: Applications in Biochemical Studies

| Application | Description |

|---|---|

| Protein Interaction Studies | Used as a probe to study protein-ligand interactions. |

| Cellular Imaging | Conjugated with fluorescent tags for imaging studies. |

Mécanisme D'action

The mechanism of action of 5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The biphenyl and thiophene rings can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence cellular pathways .

Comparaison Avec Des Composés Similaires

5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid can be compared with other similar compounds, such as:

5,5′′-bis(4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′5′,2′′-terthiophene (BP3T-OMe): This compound has methoxy groups that enhance its electronic properties for use in organic electronics.

4′,4′′′-([2,2′5′,2′′-terthiophene]-5,5′′-diyl)bis(([1,1′-biphenyl]-4-carbonitrile)) (BP3T-CN): The presence of cyano groups in this compound improves its electron-accepting ability, making it suitable for applications in organic photovoltaics.

The uniqueness of 5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid lies in its combination of structural features, which confer distinct chemical and physical properties that are valuable for various applications.

Activité Biologique

5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid (CAS Number: 37910-11-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

- Molecular Formula : C17H12O2S

- Molecular Weight : 280.341 g/mol

- Structure : The compound features a biphenyl group attached to a thiophene ring with a carboxylic acid functional group, which may influence its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that modifications in the structure of thiophene compounds can lead to varying levels of cytotoxicity against cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study evaluating various thiophene derivatives, including related compounds, the following results were observed:

| Compound | Cell Line Tested | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | A549 (lung adenocarcinoma) | Not specified | Potential activity noted |

| Compound A (reference) | A549 | 10 | Strong activity |

| Compound B (related thiophene) | A549 | 15 | Moderate activity |

The study utilized the MTT assay to assess cell viability post-treatment, revealing that certain modifications to the thiophene structure enhanced anticancer properties significantly. For instance, compounds with additional electron-donating groups exhibited increased potency against A549 cells compared to the parent compound .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. While some derivatives have shown promising results against multidrug-resistant strains of bacteria, the specific activity of this compound requires further exploration.

Antimicrobial Screening Results

A comparative study on antimicrobial activity included various thiophene derivatives tested against common pathogens:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|---|

| This compound | Staphylococcus aureus | >64 µg/mL | No significant activity |

| Compound C (related thiophene) | Staphylococcus aureus | 32 µg/mL | Moderate activity |

| Compound D (another derivative) | E. coli | 16 µg/mL | Strong activity |

The results indicate that while some related compounds show effective antimicrobial properties, this compound did not demonstrate significant efficacy against the tested strains .

Understanding the mechanism by which thiophene derivatives exert their biological effects is crucial for future development. Studies suggest that these compounds may interfere with cellular pathways involved in proliferation and survival in cancer cells. For instance, certain thiophenes have been shown to induce apoptosis through mitochondrial pathways and inhibit key signaling molecules associated with cancer progression .

Propriétés

IUPAC Name |

5-(4-phenylphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2S/c18-17(19)16-11-10-15(20-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTXAXUTSLGOLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.